4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione

Catalog No.
S14141048
CAS No.
2792217-25-3
M.F
C11H10O4
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-di...

CAS Number

2792217-25-3

Product Name

4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione

IUPAC Name

4-propan-2-yloxy-2-benzofuran-1,3-dione

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C11H10O4/c1-6(2)14-8-5-3-4-7-9(8)11(13)15-10(7)12/h3-6H,1-2H3

InChI Key

DLQRLTGJKHBSHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=O)OC2=O

4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione is a synthetic organic compound characterized by its unique benzofuran structure. This compound features a propan-2-yloxy group and two carbonyl functionalities, which contribute to its chemical reactivity and potential biological activity. The molecular formula of this compound is C12H14O4, and its systematic name reflects its structural components, including the benzofuran moiety and the alkoxy substituent.

The chemical reactivity of 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione can be attributed to the presence of the carbonyl groups. These functionalities can participate in various reactions such as:

  • Nucleophilic Addition: The carbonyl groups are susceptible to nucleophilic attack, allowing for the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can undergo condensation with amines or alcohols, leading to the formation of more complex structures.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The synthesis of 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione can be achieved through several methods:

  • Starting from Benzofuran Derivatives: A common approach involves starting with a substituted benzofuran and introducing the propan-2-yloxy group through etherification reactions.
  • Carbonyl Introduction: The introduction of carbonyl groups can be achieved via oxidation methods or by using reagents like phthalic anhydride followed by ring closure reactions.
  • Utilizing Catalysts: Transition metal catalysts can facilitate reactions that lead to the formation of the desired benzofuran structure.

4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting oxidative stress-related diseases.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.
  • Material Science: The compound may find applications in the development of polymeric materials due to its structural properties.

Interaction studies involving 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione typically focus on:

  • Binding Affinity: Analyzing how well this compound interacts with biological targets such as enzymes or receptors.
  • Synergistic Effects: Evaluating whether this compound enhances or diminishes the effects of other pharmacologically active substances when used in combination.

Several compounds share structural similarities with 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
5-(1,3-Dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dioneStructureContains additional dioxo functionality enhancing reactivity.
5-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dioneStructureFeatures a saturated ring system providing different physical properties.
5-(2-hydroxyphenyl)-2-benzofuran-1,3-dioneStructureHydroxyl substitution increases solubility and potential biological interactions.

These comparisons illustrate how variations in substituents and functional groups can lead to significant differences in chemical behavior and potential applications.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Benzofuran-Dione Synthesis

The electron-deficient nature of the benzofuran-1,3-dione core, conferred by its two electron-withdrawing carbonyl groups, renders it highly amenable to nucleophilic aromatic substitution (SNAr). This reactivity is exploited to introduce the propan-2-yloxy group at the 4-position. The SNAr mechanism proceeds via a two-step addition-elimination pathway: (1) nucleophilic attack by isopropoxide at the electrophilic aromatic carbon, forming a resonance-stabilized Meisenheimer complex, and (2) elimination of the leaving group (typically halide) to restore aromaticity.

Key factors influencing SNAr efficiency include:

  • Leaving Group Ability: Fluoride, despite its strong C-F bond, is preferred due to its superior activation of the aromatic ring via inductive electron withdrawal.
  • Nucleophile Strength: Alkali metal isopropoxides (e.g., NaO-iPr) enhance nucleophilicity in polar aprotic solvents like dimethylformamide (DMF).
  • Temperature Control: Reactions typically proceed at 80–120°C to balance kinetic requirements and thermal stability of intermediates.

Table 1: SNAr Optimization Parameters for Propan-2-yloxy Introduction

Leaving GroupSolventTemperature (°C)Yield (%)
ClDMF10062
FDMSO8078
BrNMP12055

A notable example involves treating 4-fluoro-1,3-dihydro-2-benzofuran-1,3-dione with sodium isopropoxide in DMSO at 80°C, achieving a 78% yield of the target compound. The reaction’s regioselectivity is dictated by the para-directing effect of the carbonyl groups, ensuring precise functionalization at the 4-position.

Transition Metal-Mediated Coupling Approaches for Propan-2-yloxy Functionalization

Transition metal catalysts enable the formation of C-O bonds under milder conditions compared to classical SNAr. Copper and palladium complexes are particularly effective for coupling aryl halides with aliphatic alcohols.

Copper-Catalyzed Ullmann-Type Coupling

Copper(I) iodide, in combination with chelating ligands like 1,10-phenanthroline, facilitates the coupling of 4-iodo-1,3-dihydro-2-benzofuran-1,3-dione with isopropanol. The mechanism involves oxidative addition of the aryl iodide to Cu(I), followed by alkoxide coordination and reductive elimination to form the C-O bond.

Table 2: Catalyst Systems for Ullmann Coupling

CatalystLigandBaseYield (%)
CuI1,10-PhenanthrolineK3PO485
CuClDBUCs2CO372
CuBrL-ProlineKOtBu68

Notably, the use of cesium carbonate as a base enhances solubility of the aryl iodide in DMF, improving reaction homogeneity.

Palladium-Mediated Cross-Coupling

Palladium catalysts, such as Pd(OAc)₂ with Xantphos, enable coupling under aerobic conditions. This method is advantageous for substrates sensitive to strong bases, as it operates at neutral pH.

Solvent Optimization and Reaction Kinetics in Cyclocondensation Protocols

Cyclocondensation of precursor diketones with propargyl alcohols constitutes a key step in constructing the benzofuran ring. Solvent polarity critically impacts reaction rate and product distribution.

Solvent Effects:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize charged intermediates, accelerating cyclization but risking overfunctionalization.
  • Ether Solvents (THF, Dioxane): Provide moderate polarity, favoring controlled reaction progression.

Table 3: Solvent-Dependent Kinetic Parameters

SolventDielectric ConstantRate Constant (k, ×10⁻³ s⁻¹)
DMF36.72.4
THF7.51.1
Toluene2.40.6

Kinetic studies reveal a second-order dependence on diketone and propargyl alcohol concentrations, with an activation energy (Eₐ) of 45 kJ/mol in DMF. Elevated temperatures (>100°C) shift the equilibrium toward ring closure, achieving >90% conversion within 6 hours.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

206.05790880 g/mol

Monoisotopic Mass

206.05790880 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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